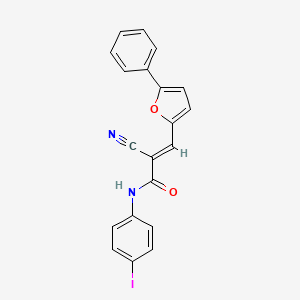
N-Isopropyl 5-nitropicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Isopropyl 5-nitropicolinamide” is a chemical compound with the molecular formula C9H11N3O3 . It has a molecular weight of 209.2 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, a related compound, N-isopropylacrylamide (NIPA)-based polymers, were synthesized by the surfactant-free precipitation polymerization (SFPP) with different concentrations of the anionic initiator potassium persulphate (KPS) .Wissenschaftliche Forschungsanwendungen
Biological Cell Detachment Applications
Poly(N-isopropyl acrylamide) (pNIPAM) substrates, which share the N-isopropyl functionality, have been widely used for bioengineering applications, particularly for the nondestructive release of biological cells and proteins. These substrates are utilized in various fields including the study of the extracellular matrix, cell sheet engineering, tissue transplantation, formation of tumor-like spheroids, and the study of bioadhesion and bioadsorption. This highlights the importance of N-isopropyl functionalized compounds in biomedical research and applications (Cooperstein & Canavan, 2010).
EPR Oximetry Applications
Isoindoline nitroxides, which are structurally related to N-Isopropyl 5-nitropicolinamide by featuring a nitro group and a nitrogen-containing heterocycle, are explored as potential EPR oximetry probes. These compounds exhibit low cytotoxicity, moderate rates of biological reduction, and favorable Electron Paramagnetic Resonance (EPR) characteristics, making them suitable for viable biological systems. The study of such compounds aids in understanding oxygen sensitivity and could be applied in measuring in vivo oxygen concentrations, indicating the relevance of nitro compounds in biosensing applications (Khan et al., 2011).
Anisotropic Nanoparticles for Biosensing and Theranostics
The development and application of anisotropic nanoparticles, particularly those modified with various functional groups including nitro compounds, open new avenues in biosensing, bio-imaging, drug delivery, and theranostics. These nanoparticles' unique properties, such as plasmon absorption, enable their use in critical biological imaging and medical diagnostics applications. This research signifies the potential of nitro-functionalized compounds in creating advanced materials for biomedical applications (Paramasivam et al., 2017).
Zukünftige Richtungen
While specific future directions for “N-Isopropyl 5-nitropicolinamide” were not found in the search results, injectable hydrogels, which are smart biomaterials and are the most widely investigated and versatile technologies, have shown promising in many biomedical applications, including tissue engineering, regenerative medicines, implants, drug/protein/gene delivery, cancer treatment, aesthetic corrections and spinal fusions .
Eigenschaften
IUPAC Name |
5-nitro-N-propan-2-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-6(2)11-9(13)8-4-3-7(5-10-8)12(14)15/h3-6H,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTDIYBNAMRKOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2732988.png)
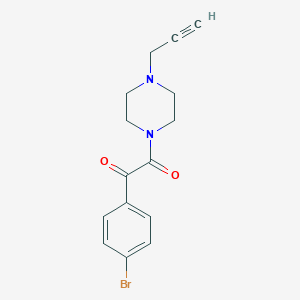
![3-(4-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2732992.png)
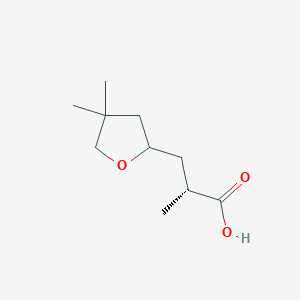
![Tert-butyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate](/img/structure/B2732995.png)
![Tert-butyl (4aR,7aS)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carboxylate](/img/structure/B2732996.png)

![5-[(3-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B2732999.png)
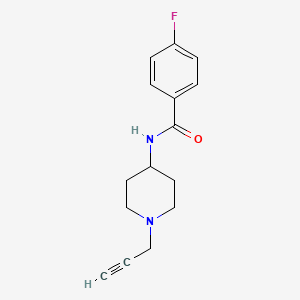
![N,N-dibenzyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2733002.png)
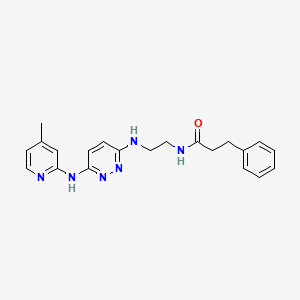
![1-(3-Methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2733005.png)
